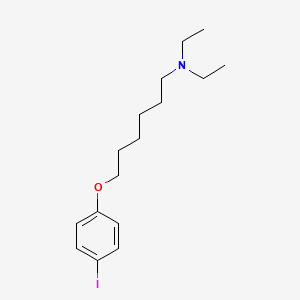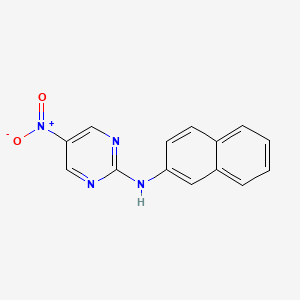![molecular formula C15H15IN6O B5089355 N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)
N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been extensively studied for its role in regulating the cGMP signaling pathway, which is involved in a wide range of physiological processes, including vasodilation, platelet aggregation, and neurotransmission.
Mechanism of Action
N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to the enzyme's heme cofactor, which is required for catalytic activity. This binding prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels and downstream signaling. This compound is a selective inhibitor of sGC, and does not affect other enzymes involved in cGMP signaling, such as phosphodiesterases.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In general, this compound inhibits sGC activity, leading to decreased cGMP levels and downstream signaling. This can result in vasodilation, decreased platelet aggregation, and altered neurotransmitter release in the brain. This compound has also been shown to inhibit tumor growth and angiogenesis in some studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its selectivity for sGC, which allows researchers to specifically study the effects of sGC inhibition on various physiological processes. However, this compound can be difficult to work with due to its low solubility in water and other common solvents. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research involving N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the development of new sGC inhibitors with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the role of sGC in various disease states, such as hypertension, heart failure, and cancer. Finally, the development of new methods for delivering this compound to specific tissues or cells could allow for more targeted inhibition of sGC in vivo.
Synthesis Methods
N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with piperidine and 5-amino-3,4-dicyanopyrazine in the presence of a catalyst such as copper iodide. The resulting intermediate can then be converted to this compound using a mild reducing agent such as sodium borohydride.
Scientific Research Applications
N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been widely used in scientific research to study the role of sGC in various physiological processes. For example, this compound has been used to investigate the effects of sGC activation on platelet aggregation and vasodilation, as well as the role of sGC in regulating neurotransmitter release in the brain. This compound has also been used to study the effects of sGC inhibition on tumor growth and angiogenesis.
Properties
IUPAC Name |
N-(4-iodophenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN6O/c16-10-4-6-11(7-5-10)17-14-15(22-8-2-1-3-9-22)19-13-12(18-14)20-23-21-13/h4-7H,1-3,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJDMTDWFLZRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)

![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)

![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![2-[{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5089350.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)
